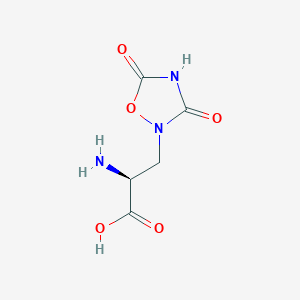
3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate), also known as 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate), is a useful research compound. Its molecular formula is C15H22O10 and its molecular weight is 362.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used in the preparation of acetobromomannose , which suggests that it may interact with enzymes or receptors that recognize or process mannose derivatives.
Biochemical Pathways
Given its role as a precursor in the synthesis of acetobromomannose , it may be involved in pathways related to carbohydrate metabolism or cell surface glycosylation.
Result of Action
As a precursor to acetobromomannose , its effects would likely be related to the functions of this compound, which could include roles in cell-cell interaction, immune response, or pathogen recognition.
Action Environment
The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) would be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules that can interact with mannose derivatives.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acetobromomannose , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Molecular Mechanism
It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may undergo enzymatic reactions to form this compound
Metabolic Pathways
It is known to be a precursor in the preparation of acetobromomannose , suggesting that it may be involved in carbohydrate metabolism
Properties
CAS No. |
4435-05-6 |
|---|---|
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1 |
InChI Key |
AUVGRVGPAIFPSA-PEONVUOVSA-N |
SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C |
Synonyms |
1,2-O-(1-Methoxyethylidene)-β-D-mannopyranose Triacetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


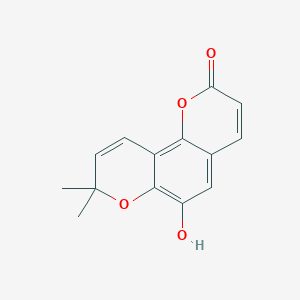
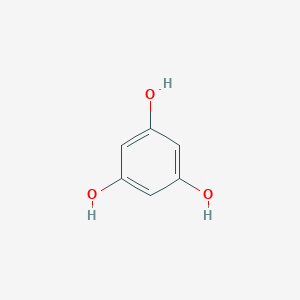
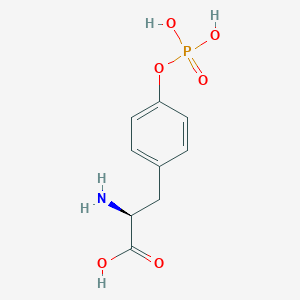
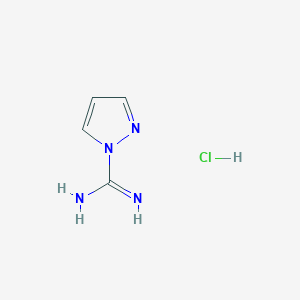
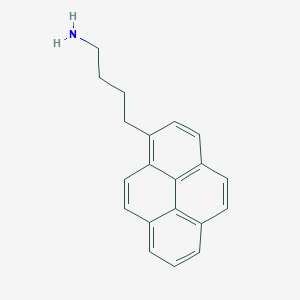

![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)

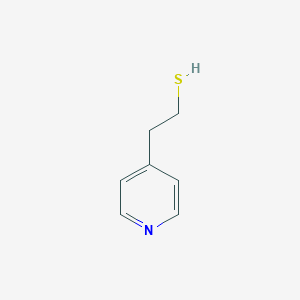
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)

